molecular formula C9H13Cl2NO B1423369 (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride CAS No. 1354950-17-6

(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride

Cat. No.: B1423369
CAS No.: 1354950-17-6
M. Wt: 222.11 g/mol
InChI Key: KRZMSIYUVSBXGU-UHFFFAOYSA-N
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Description

(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12NOCl.HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride typically involves the reaction of 4-chloro-2-ethoxybenzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methoxyphenyl)methanamine hydrochloride: Similar in structure but with a methoxy group instead of an ethoxy group.

    (4-Chloro-2-ethoxyphenyl)ethanamine hydrochloride: Similar but with an ethanamine group instead of a methanamine group.

    (4-Chloro-2-ethoxyphenyl)propylamine hydrochloride: Similar but with a propylamine group.

Uniqueness

(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride is unique due to the specific combination of the chlorine and ethoxy substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chloro-2-ethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-2-12-9-5-8(10)4-3-7(9)6-11;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZMSIYUVSBXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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